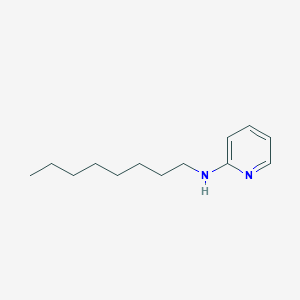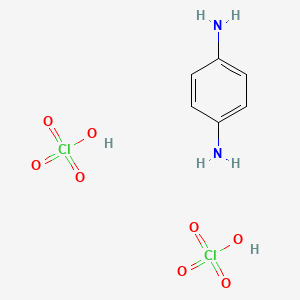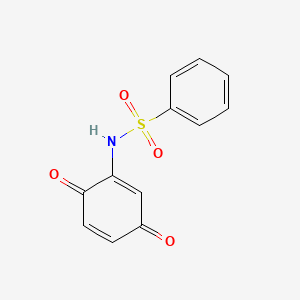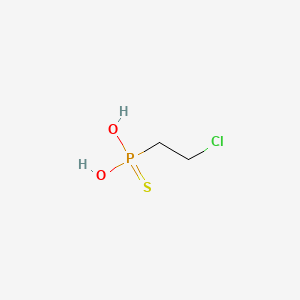![molecular formula C20H21NO3 B14693118 Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate CAS No. 24064-16-2](/img/structure/B14693118.png)
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a dihydropyrrole carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base, followed by cyclization with an appropriate dihydropyrrole precursor under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Catalysts such as platinum on carbon (Pt/C) may be employed to facilitate hydrogenation steps .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzyl and methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may inhibit pathways such as the NF-kB inflammatory pathway and reduce the expression of apoptosis markers like cleaved caspase-3.
Comparaison Avec Des Composés Similaires
Benzylamine derivatives: Compounds like N-benzyl-1-(4-methoxyphenyl)methanamine.
Dihydropyrrole derivatives: Compounds like ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate.
Uniqueness: Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and dihydropyrrole moieties contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological properties .
Propriétés
Numéro CAS |
24064-16-2 |
|---|---|
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-23-19-11-9-16(10-12-19)14-18-8-5-13-21(18)20(22)24-15-17-6-3-2-4-7-17/h2-12,18H,13-15H2,1H3 |
Clé InChI |
QODWTADFHQJAFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2C=CCN2C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)









![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)



